molecular formula C9H6O2 B045435 2-Benzofurancarboxaldehyde CAS No. 4265-16-1

2-Benzofurancarboxaldehyde

Cat. No. B045435
CAS RN: 4265-16-1
M. Wt: 146.14 g/mol
InChI Key: ADDZHRRCUWNSCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzofurancarboxaldehyde and related benzofuran derivatives has been achieved through various innovative methods. A notable synthesis route involves a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene, highlighting a copper-catalyzed intramolecular C-O bond formation and C-H activation (Ye et al., 2012). Another efficient synthesis method utilizes Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating the sequential homobimetallic catalysis concept (Gabriele et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Benzofurancarboxaldehyde features a benzofuran ring, which is a fused ring structure combining a benzene ring and a furan ring. This configuration imparts significant chemical reactivity and potential for functionalization, making it an attractive target for synthetic organic chemistry.

Chemical Reactions and Properties

2-Benzofurancarboxaldehyde undergoes various chemical reactions, including condensation, cyclization, and carbonylation, due to its reactive aldehyde group. These reactions enable the synthesis of complex organic molecules, including polymers and pharmaceutical compounds. For instance, Fe-catalyzed domino isomerization/cyclodehydration reactions have been employed to synthesize benzo[b]carbazole derivatives from benzaldehyde derivatives (Paul et al., 2014).

Scientific Research Applications

  • Synthesis of Labeled Benzaldehydes : A method for synthesizing functionalized 2H and 13C labeled benzaldehydes was presented, which is useful for the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

  • Benzofuro[2,3-c][1,2]thiazine Synthesis : The synthesis of novel heterocycles, specifically 1-methyl-1H-benzofuro[2,3-c][1,2]-thiazine 2,2-dioxide, was achieved using 2-coumaranone treated with the Vilsmeier reagent, yielding a novel heterocycle (Coppola, 1981).

  • Benzofuro[2,3-b]pyridine Synthesis : A practical synthetic route for benzofuro[2,3-b]pyridine and trifluoromethyl-α-carbolines was developed, utilizing in situ generated benzofuran-2-amine and 1,3-CCC-dielectrophiles (Iaroshenko et al., 2008).

  • Ortho-Bromination of Benzaldoximes : A selective ortho-bromination method for substituted benzaldoximes using Pd-catalyzed C-H activation was developed, applicable to the synthesis of substituted 2-bromobenzaldehydes (Dubost et al., 2011).

  • Catalysis with Basic Carbons : Alkaline carbons were found effective in catalyzing the condensation of benzaldehyde and substituted benzaldehydes with ethyl cyanoacetate, producing 1,4-dihydropyridine derivatives (Perozo-Rondón et al., 2006).

  • Oxidation Mechanism Study : The oxidation of benzaldehyde to carboxylic acids by polypyridyl oxo complexes of Ru(IV) was studied, supporting a one-electron hydrogen-atom transfer mechanism (Seok & Meyer, 2005).

  • Genotoxic Effects : Benzaldehyde was found to have genotoxic and mutagenic effects on Drosophila melanogaster, affecting viability and mutation phenotypes at higher concentrations (Deepa Pv et al., 2012).

properties

IUPAC Name

1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDZHRRCUWNSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047121
Record name 2-Benzofurancarboxaldehyde
Source EPA DSSTox
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid, bitter almond odour
Record name 2-Benzofurancarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

130.00 to 131.00 °C. @ 13.00 mm Hg
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, slightly soluble (in ethanol)
Record name 2-Benzofurancarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Benzofurancarboxaldehyde

CAS RN

4265-16-1
Record name 2-Benzofurancarboxaldehyde
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Record name 2-Benzofuran carboxaldehyde
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Record name 2-Benzofurancarboxaldehyde
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Record name 2-Benzofurancarboxaldehyde
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Record name Benzofuran-2-carboxaldehyde
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Record name 2-FORMYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195.00 to 198.00 °C. @ 760.00 mm Hg
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of benzofuran (163 g, 1.39 mole) in dimethylformamide (264 g, dried over magnesium sulfate overnight) in a 2-1, 3-necked flask was stirred and treated dropwise with phosphorus oxychloride (233 g, 136 ml). The solution was heated and stirred on a steam bath for 8 hrs. Another 88 g of dry dimethylformamide, followed by 70 g (42 ml) of phosphorus oxychloride, was added and the heating and stirring were continued overnight. After cooling, the solution was slowly poured into a stirred solution of 260 g of sodium acetate in 1500 ml of water. The solution was extracted four times with 500 ml of ether. The ether extracts were washed with dilute aqueous sodium hydroxide solution and then with water. The solution was then dried over magnesium sulfate and filtered.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
Quantity
88 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.18 g of benzofuran was dissolved in 40 ml of anhydrous tetrahydrofuran. Thereto was dropwise added 12.3 ml of 1.5 M n-butyllithium hexane solution, in 5 minutes with stirring at -50° C. The mixture was stirred at 0° C. for 30 minutes and then cooled to -60° C. Thereto was added 1.61 g of N,N-dimethylformamide, and the resulting mixture was stirred at room temperature for 1 hour. The solvent was removed by distillation under reduced pressure. The residue was mixed with 50 ml of ethyl acetate and 20 ml of water to dissolve the residue. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: n-hexane/ethyl acetate =20/1 to 10/1) to obtain 1.70 g (yield: 63%) of 2-benzofurancarbaldehyde as a colorless oily material.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
1.61 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2,3-benzofuran (23.63 g, 0.2 mol) and N,N-dimethylformamide (22 g, 0.3 mol) was added phosphorous oxychloride (46 g, 0.3 mol) dropwise. Upon completion of addition, the mixture was stirred for 1 hr, then warmed to 50° C. and kept at that temperature for 60 hrs. It was then poured into ice (250 mL). The resulting aqueous mixture was neutralized to pH6 by the addition of aqu. 2N NaOH and extracted with ether (3×300 mL). The organics were combined, dried with MgSO4 and concentrated. The residue was distilled to afford 9.21 g of 2-benzofurancarboxaldehyde as a pale yellow oil (b.p.=98°-100° C. at 0.6 mm Hg).
Quantity
23.63 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxymethylbenzofuran (6.91 g) and MnO2 (37.4 g) in CH2Cl2 (250 ml) was stirred at 30° C. for 3 days. Insoluble materials were filtered off and the filtrate was concentrated to give the titled compound (5.01 g) as colorless oil.
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
37.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofurancarboxaldehyde
Reactant of Route 2
2-Benzofurancarboxaldehyde
Reactant of Route 3
2-Benzofurancarboxaldehyde
Reactant of Route 4
2-Benzofurancarboxaldehyde
Reactant of Route 5
2-Benzofurancarboxaldehyde
Reactant of Route 6
Reactant of Route 6
2-Benzofurancarboxaldehyde

Citations

For This Compound
94
Citations
European Food Safety Authority (EFSA) - EFSA Journal, 2009 - Wiley Online Library
… For one substance, 2-benzofurancarboxaldehyde [FL-no: 13.031], the Panel has concluded that it is structurally different from the eight other substances and that it could not be …
Number of citations: 1 efsa.onlinelibrary.wiley.com
M Shindo, S Makigawa, K Kodama, H Sugiyama… - Phytochemistry, 2020 - Elsevier
… 2-Benzofurancarboxaldehyde was purchased from Sigma-Aldrich Japan. Benzo[b]thiophene-2-… was synthesized according to the procedure of 4.2.1. from 2-benzofurancarboxaldehyde. …
Number of citations: 3 www.sciencedirect.com
H Matsuzaki, N Takeda, M Yasui, M Okazaki… - Chemical …, 2021 - pubs.rsc.org
… When a hydrazone derived from 2-benzofurancarboxaldehyde was used, chlorinated-benzofuranyl triazole 2ra was obtained in moderate yield. Notably, hydrazones derived from …
Number of citations: 7 pubs.rsc.org
MJ Kang, KR Kim, K Kim, AG Morrill, C Jung… - Food Research …, 2023 - Elsevier
Honey has a distinct flavor characterized by various volatiles and non-volatiles from diverse origins. In this study, metabolomics combined with sensory analysis was performed to …
Number of citations: 3 www.sciencedirect.com
A Sirvent, F Foubelo - Letters in Organic Chemistry, 2018 - ingentaconnect.com
… The lowest diastereoselectivity was obtained for compound 5f derived from the imine of 2-benzofurancarboxaldehyde (1f) and the highest yield for …
Number of citations: 4 www.ingentaconnect.com
YC Ma, JY Luo, SC Zhang, SH Lu, GF Du… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… 2-Benzofurancarboxaldehyde coupled efficiently with 9-TMSF to furnish 4p in an excellent yield (Table 3, 4p). Electron-rich heteroaromatic aldehydes, such as furfural and 2-thienal, …
Number of citations: 2 pubs.rsc.org
A Millemaggi, A Perry, AC Whitwood, RJK Taylor - 2009 - Wiley Online Library
… After this time 2-benzofurancarboxaldehyde (220 mg, 1.51 mmol) was added in one portion and the resulting solution was heated under MW irradiation at 100 C for 30 min. The reaction …
LS Mydy, RW Hoppe, TM Hagemann… - Biochemistry, 2019 - ACS Publications
… We had expected that the larger aromatic group of 2-benzofurancarboxaldehyde (6) relative to trans-3-(2-furyl)acrolein (4), together with the reduced number of rotatable bonds in the …
Number of citations: 1 pubs.acs.org
RW Guthrie, GL Kaplan, FA Mennona… - Journal of medicinal …, 1990 - ACS Publications
A series of N-[4-(3-pyridinyl) butyl] 3-substituted propenylcarboxamide derivatives bearing an unsaturated bicyclic moiety in the 3-position was prepared and evaluated for PAF (platelet …
Number of citations: 31 pubs.acs.org
A Anadon, ML Binderup, W Bursch… - EFSA …, 2011 - EUROPEAN FOOD SAFETY …
Number of citations: 9

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